molecular formula C2H5IO B12054500 2-Iodoethanol-1,1,2,2-d4 CAS No. 284474-46-0

2-Iodoethanol-1,1,2,2-d4

Cat. No.: B12054500
CAS No.: 284474-46-0
M. Wt: 175.99 g/mol
InChI Key: QSECPQCFCWVBKM-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodoethanol-1,1,2,2-d4 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodoethanol-1,1,2,2-d4 can be synthesized through the reaction of deuterated ethylene oxide with hydrogen iodide. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Iodoethanol-1,1,2,2-d4 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted ethanols.

    Oxidation Reactions: Products include aldehydes and ketones.

    Reduction Reactions: Products include simpler alcohols.

Scientific Research Applications

2-Iodoethanol-1,1,2,2-d4 is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a stable isotope-labeled compound for tracing reaction pathways.

    Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodoethanol-1,1,2,2-d4 involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to different reaction pathways and products compared to non-deuterated compounds. This property is exploited in scientific research to study reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodoethanol-1,1,2,2-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can alter reaction rates and pathways, making this compound valuable for studying reaction mechanisms and metabolic processes .

Properties

CAS No.

284474-46-0

Molecular Formula

C2H5IO

Molecular Weight

175.99 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-iodoethanol

InChI

InChI=1S/C2H5IO/c3-1-2-4/h4H,1-2H2/i1D2,2D2

InChI Key

QSECPQCFCWVBKM-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])I)O

Canonical SMILES

C(CI)O

Origin of Product

United States

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